![molecular formula C19H16N4 B14211799 1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole CAS No. 831218-10-1](/img/structure/B14211799.png)
1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Additionally, it contains a triazine moiety, a six-membered ring with three nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Triazine Moiety: The triazine ring can be introduced through a nucleophilic substitution reaction. For instance, a chloro-substituted triazine can react with an appropriate nucleophile to form the desired triazine derivative.
Coupling Reaction: The final step involves coupling the indole core with the triazine derivative through a suitable linker, such as an ethyl group, under basic conditions
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to achieve large-scale synthesis.
Analyse Chemischer Reaktionen
1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the triazine ring to its reduced form.
Substitution: Electrophilic substitution reactions are common, particularly on the benzene ring of the indole core. .
Major products formed from these reactions include various substituted indole and triazine derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole has diverse applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as an anticancer, antiviral, and antimicrobial agent. .
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its ability to mimic natural substrates and ligands.
Wirkmechanismus
The mechanism of action of 1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole involves its interaction with specific molecular targets. The indole core can bind to various receptors, while the triazine moiety can interact with enzymes and proteins. These interactions can modulate biological pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole derivatives and triazine-containing molecules:
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole core and exhibit biological activities such as plant growth regulation and anti-inflammatory effects.
Triazine Derivatives: Compounds like melamine and atrazine contain the triazine ring and are used in applications ranging from polymer production to herbicides.
1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole is unique due to its combined indole and triazine structures, offering a versatile platform for developing new therapeutic agents and materials.
Eigenschaften
CAS-Nummer |
831218-10-1 |
|---|---|
Molekularformel |
C19H16N4 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1-[2-(6-phenyl-1,2,4-triazin-3-yl)ethyl]indole |
InChI |
InChI=1S/C19H16N4/c1-2-6-15(7-3-1)17-14-20-19(22-21-17)11-13-23-12-10-16-8-4-5-9-18(16)23/h1-10,12,14H,11,13H2 |
InChI-Schlüssel |
MOHBRKHTEYNFDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)CCN3C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


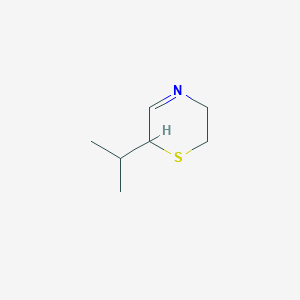

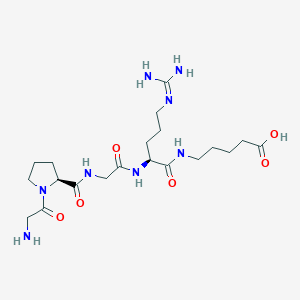
![1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14211742.png)
![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
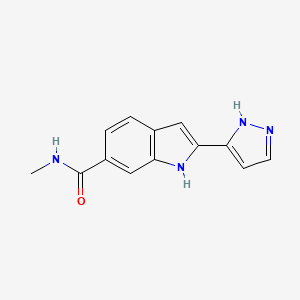

![2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide](/img/structure/B14211764.png)
![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
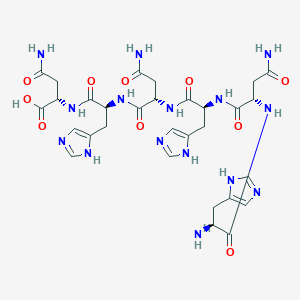

![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)
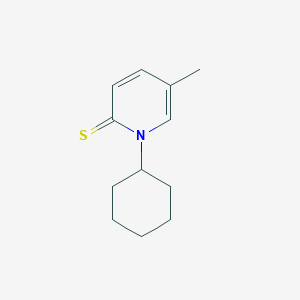
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
